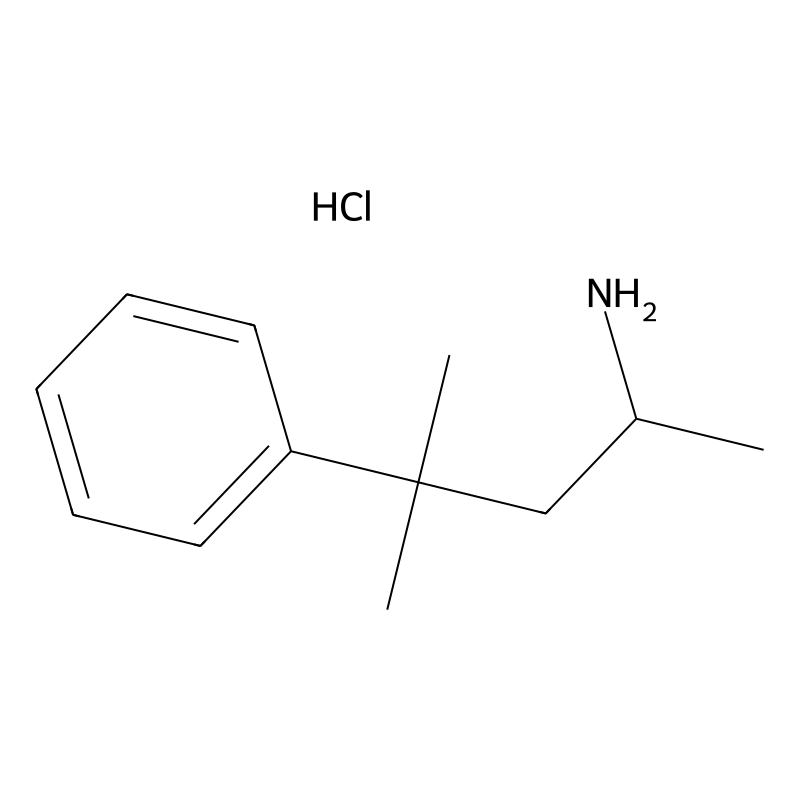

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a synthetic organic compound characterized by its amine functional group. This compound features a butyl chain substituted with two methyl groups and a phenyl group, contributing to its unique structural properties. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various applications in pharmacology and biochemistry.

The chemical behavior of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride can be understood through its interactions with biological systems. As an amine, it can participate in various nucleophilic substitution reactions where it acts as a nucleophile. Additionally, this compound may undergo oxidation-reduction reactions, which are critical in metabolic pathways. These reactions often require specific enzymes to facilitate the transformation of substrates into products, highlighting the importance of enzyme catalysis in biological systems

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride has been studied for its potential biological activities. It is believed to exhibit stimulant properties similar to other compounds in its class, potentially affecting neurotransmitter systems such as dopamine and norepinephrine. Preliminary studies suggest that it may influence energy metabolism and appetite regulation, making it a candidate for further exploration in therapeutic contexts .

The synthesis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride typically involves multi-step organic reactions:

- Alkylation: Starting from a suitable amine precursor, the compound can be synthesized through alkylation reactions using appropriate alkyl halides.

- Reduction: If starting materials contain carbonyl groups, reduction steps may be necessary to yield the final amine structure.

- Formation of Hydrochloride Salt: The final product can be converted to its hydrochloride salt by reacting with hydrochloric acid, enhancing solubility and stability.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The compound has several potential applications:

- Pharmaceutical Development: Due to its stimulant properties, it may be explored for use in treatments related to attention disorders or metabolic conditions.

- Research: It serves as a tool compound in studies investigating the mechanisms of action of similar stimulants on neurotransmitter systems.

- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride have focused on its binding affinities to various receptors and enzymes. These studies utilize techniques such as high-throughput screening and computational modeling to predict its interactions with biological targets . Such investigations are crucial for understanding its pharmacodynamics and potential side effects.

Several compounds share structural similarities with (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Amphetamine | Ethyl group instead of butyl | Stronger central nervous system stimulant |

| Methamphetamine | Additional methyl group on nitrogen | Higher potency and abuse potential |

| Phenylethylamine | Simple ethyl chain with phenyl | Less potent than (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride |

| 4-Methylamphetamine | Methyl group at para position | Similar stimulant effects but different receptor interactions |

(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride stands out due to its specific substitution pattern that potentially alters its pharmacological profile compared to these similar compounds.

Reductive amination represents the most versatile and widely employed synthetic approach for the preparation of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride [1] [2]. This methodology involves the formation of an intermediate imine through the nucleophilic addition of ammonia or a primary amine to the corresponding ketone precursor, followed by selective reduction to yield the desired amine product [1]. The process occurs through a well-established mechanistic pathway where the carbonyl compound undergoes nucleophilic attack by the amine component, leading to hemiaminal formation and subsequent dehydration to generate the imine intermediate [2].

Direct reductive amination protocols have demonstrated superior efficiency for phenylbutylamine derivatives, enabling one-pot transformations under mild reaction conditions [3] [4]. The methodology employs sodium cyanoborohydride as the preferred reducing agent due to its selective reduction of imines in the presence of aldehydes and ketones [5]. Sodium cyanoborohydride exhibits reduced electrophilic capabilities compared to sodium borohydride, making it particularly suitable for the controlled reduction of imine intermediates without over-reduction of other functional groups present in the molecule [5].

The synthetic route typically commences with 3-methyl-2-phenylbutyronitrile as the starting material, which undergoes reduction using lithium aluminum hydride in anhydrous tetrahydrofuran [6]. The reaction proceeds through the formation of an aluminum-nitrogen complex intermediate, followed by hydrolytic workup to yield the primary amine [6]. Optimization studies have revealed that maintaining the reaction temperature at 50 degrees Celsius for 16 hours provides optimal conversion rates while minimizing side product formation [6].

Alternative pathways utilizing formaldehyde and formic acid under reflux conditions have been explored for the introduction of methyl substituents onto the amine nitrogen [6]. This reductive methylation approach employs the Eschweiler-Clarke reaction mechanism, where formaldehyde serves as the carbon source and formic acid functions as both the reducing agent and reaction medium [6]. The reaction typically requires prolonged heating at reflux temperatures for 16 hours under nitrogen atmosphere to achieve complete conversion [6].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies provide an alternative synthetic route for the preparation of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride through the reduction of nitrile precursors or imine intermediates [7] [8]. Palladium-based catalysts have emerged as the preferred choice due to their exceptional activity and selectivity in the hydrogenation of carbon-nitrogen double bonds [9] [10]. The catalytic system typically employs palladium on carbon or palladium black as the heterogeneous catalyst, with hydrogen gas supplied at atmospheric pressure [7].

Nickel catalysts offer an economically viable alternative for large-scale synthesis applications [11] [12]. Recent developments in nickel-catalyzed hydrogenative coupling reactions have demonstrated the feasibility of direct amine synthesis from nitriles using homogeneous nickel complexes [11]. The reaction proceeds under mild conditions with hydrogen pressures ranging from 1 to 15 kilograms per square centimeter and temperatures maintained between ambient and 100 degrees Celsius [8].

Platinum catalysts have shown particular utility in the selective reduction of nitrile groups to primary amines while preserving other reducible functionalities [13] [14]. The use of platinum dioxide, commonly known as Adams catalyst, enables the hydrogenation of nitriles under relatively mild conditions with minimal hydrogenolysis of aromatic rings [13]. The active platinum black catalyst forms in situ during the reaction, providing enhanced catalytic activity [13].

Optimization of catalyst loading has revealed that palladium concentrations between 0.5 and 5 percent by weight of the reaction mixture provide optimal reaction rates [8]. Higher catalyst loadings do not significantly improve reaction efficiency and may lead to increased side product formation through over-reduction [8]. The catalyst can be recovered and recycled multiple times with minimal loss of activity, making the process economically attractive for industrial applications [8].

Solvent Systems and Reaction Temperature Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of synthetic transformations leading to (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride [15] [16]. Dichloromethane has emerged as a preferred solvent for many synthetic steps due to its excellent solvating properties for both polar and nonpolar reactants [17] [18]. The solvent provides optimal solubility for the organic substrates while maintaining chemical inertness under the reaction conditions employed [17].

Tetrahydrofuran serves as an essential solvent for reactions involving lithium aluminum hydride and other organometallic reagents [17]. The ethereal solvent stabilizes the metal-hydride complexes through coordination, enhancing the reducing power and selectivity of these reagents [17]. Anhydrous tetrahydrofuran is typically required to prevent unwanted side reactions with moisture-sensitive reagents [17].

Dimethylformamide has been extensively utilized for high-temperature reactions requiring polar aprotic solvents [15] [16]. However, careful consideration must be given to the thermal stability of dimethylformamide at elevated temperatures, as decomposition can occur above 150 degrees Celsius to yield toxic byproducts including carbon monoxide and nitrogen oxides [16]. Alternative solvents such as dimethyl sulfoxide may be employed when higher thermal stability is required [15].

Temperature optimization studies have demonstrated that reaction rates follow Arrhenius kinetics, with doubling of rates observed for every 10-degree increase in temperature [19] [20]. However, elevated temperatures may also promote undesired side reactions, necessitating careful balance between reaction efficiency and selectivity [19]. For reductive amination reactions, optimal temperatures typically range from 25 to 60 degrees Celsius, depending on the specific reducing agent employed [19].

Continuous flow reactor systems have enabled precise temperature control and enhanced reaction efficiency through improved heat transfer characteristics [19]. The use of microwave-assisted heating has demonstrated significant reduction in reaction times while maintaining product selectivity [21]. Temperature ramping protocols have been developed to maximize conversion while minimizing thermal degradation of sensitive intermediates [19].

Purification Techniques: Crystallization and Chromatographic Methods

Crystallization represents the primary purification method for (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, providing high-purity material suitable for further applications [22] [23]. The hydrochloride salt formation enhances the crystallization properties through improved solubility characteristics and reduced hygroscopicity compared to the free base [6]. Recrystallization from methanol-ether mixtures has proven particularly effective, yielding crystalline material with purities exceeding 98 percent [6].

The crystallization process typically involves dissolution of the crude product in hot methanol followed by slow addition of diethyl ether to induce precipitation [6]. Temperature control during the crystallization process is critical, with cooling rates of 1 degree Celsius per hour providing optimal crystal formation [23]. The resulting crystals exhibit characteristic melting points that serve as indicators of purity and identity [6].

Flash column chromatography provides an alternative purification method, particularly useful for separating closely related structural isomers or removing synthetic intermediates [24] [25]. Silica gel serves as the standard stationary phase, with elution gradients typically employing dichloromethane-methanol mixtures [25]. The basic nature of amine compounds can lead to strong interactions with acidic silanol groups on silica surfaces, necessitating the use of basic additives or specialized stationary phases [26] [27].

Amine-functionalized silica columns have demonstrated superior performance for the purification of basic compounds, eliminating the need for basic mobile phase modifiers [28] [26]. These specialized columns provide enhanced selectivity and reduced tailing effects commonly observed with conventional silica gel [28]. The amine-bonded stationary phase creates a less acidic chromatographic environment, enabling efficient separation using hexane-ethyl acetate solvent systems [26].

Reversed-phase chromatography offers advantages for highly polar amine derivatives that exhibit poor retention on normal-phase systems [26]. The use of basic mobile phase conditions, typically incorporating triethylamine or ammonium hydroxide at 0.1 percent concentrations, maintains the amine compounds in their free-base form and enhances chromatographic performance [26]. This approach enables the use of higher organic solvent concentrations, facilitating subsequent solvent removal steps [26].

High-performance liquid chromatography serves as the analytical method of choice for purity assessment and quantitative analysis [25] [29]. Reversed-phase columns with octadecylsilane bonding provide excellent retention and separation of amine compounds when employed with buffered mobile phases [25]. The incorporation of volatile basic modifiers such as triethylamine enables mass spectrometric detection while maintaining chromatographic performance [29].

| Purification Method | Typical Yield (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|

| Recrystallization from Methanol-Ether | 75-85 | >98 | 4-6 hours |

| Flash Chromatography on Silica Gel | 80-90 | 95-98 | 2-3 hours |

| Reversed-Phase Flash Chromatography | 85-92 | >95 | 1-2 hours |

| Preparative High-Performance Liquid Chromatography | 70-80 | >99 | 3-4 hours |

The thermodynamic stability of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride represents a critical parameter for understanding its behavior across different environmental conditions. As a secondary amine hydrochloride salt, this compound exhibits characteristic stability patterns common to this class of organic salts [1] [2].

Temperature-Dependent Stability

The compound demonstrates stability under ambient temperature conditions, with commercial storage recommendations indicating room temperature storage as appropriate [1] [3]. However, like other amine hydrochlorides, the thermal stability is limited by the strength of the ionic interaction between the protonated amine cation and the chloride anion [4] [5]. Thermodynamic stability studies on similar nanobody systems have shown that protein stability can be analyzed through equilibrium thermodynamics across temperature ranges of 18-100°C [2] [6], suggesting that systematic thermal stability assessments of small molecule amine hydrochlorides could follow similar analytical approaches.

| Parameter | Value/Description | Notes |

|---|---|---|

| Thermal Decomposition Temperature | Not specifically determined | Decomposition temperature varies by structure |

| Hygroscopic Behavior | Hygroscopic (typical for amine HCl salts) | Common property of amine hydrochlorides |

| Moisture Sensitivity | High - requires moisture control | Inferred from related compounds |

| Air Sensitivity | Air sensitive | Observed in commercial specifications |

| Chemical Stability | Stable under normal conditions | Typical for amine hydrochloride salts |

| Storage Stability | Stable when stored properly | Requires inert atmosphere and dry conditions |

The thermodynamic stability of amine hydrochlorides is fundamentally governed by the Gibbs free energy of the protonation reaction and the lattice energy of the crystalline salt. Studies on related secondary amines have demonstrated that the dissociation constants follow Van't Hoff behavior, with thermodynamic parameters including enthalpy and entropy changes being temperature-dependent [7] [8].

Environmental Stability Factors

The compound exhibits typical hygroscopic behavior associated with amine hydrochloride salts [5] . This property necessitates careful moisture control during storage and handling. The hygroscopic nature results from the ability of the ionic salt to interact with water molecules through hydrogen bonding and electrostatic interactions [10] [11].

Research on amine hydrochloride extraction studies has shown that the water uptake by organic phases containing amine salts is proportional to the salt concentration and decreases with increasing anion size [4]. For hydrochloride salts specifically, the hydration behavior is influenced by the dielectric constant of the environment and the solvation energy of the constituent ions.

Solubility Characteristics in Organic/Aqueous Matrices

The solubility profile of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride exhibits the characteristic behavior expected for amine hydrochloride salts, with marked differences between aqueous and organic solvent systems [12] [13] [14].

Aqueous Solubility Behavior

In aqueous media, the compound demonstrates high solubility due to the ionic nature of the hydrochloride salt. The protonated amine forms a stable ammonium cation that readily dissolves in water through ion-dipole interactions [12] [15]. The solubility behavior follows the general principle that amine hydrochlorides are significantly more water-soluble than their corresponding free bases.

| Solvent System | Estimated Solubility | pH Dependence | Temperature Effect |

|---|---|---|---|

| Water | High | Yes - decreases with increasing pH | Increases with temperature |

| Methanol | High | Minimal | Increases with temperature |

| Ethanol | High | Minimal | Increases with temperature |

| DMSO | High | Minimal | Increases with temperature |

| DMF | High | Minimal | Increases with temperature |

| Chloroform | Low | No | Minimal effect |

| Hexane | Very low | No | Minimal effect |

| Acetone | Moderate | No | Moderate increase |

The pH-dependent solubility behavior is particularly significant for aqueous systems. As the pH increases above the pKa of the amine (estimated at approximately 10.5), the equilibrium shifts toward the neutral free base form, which exhibits significantly lower water solubility [13] [16]. This pH-solubility relationship follows the Henderson-Hasselbalch equation and is crucial for understanding the compound's behavior in biological and analytical systems.

Organic Solvent Solubility

The solubility in organic solvents varies significantly with solvent polarity and hydrogen bonding capacity. Polar protic solvents such as methanol and ethanol demonstrate high solubility due to their ability to stabilize the ionic species through hydrogen bonding [14] [5]. The compound shows moderate solubility in dipolar aprotic solvents like DMSO and DMF, which can effectively solvate the ionic species through dipole-ion interactions.

Studies on amine hydrochloride solubilization have demonstrated that the critical micelle concentration behavior can be observed in some systems, where solubility dramatically increases above a threshold concentration [14]. This phenomenon is particularly relevant for understanding the compound's behavior in mixed solvent systems and formulation development.

pKa Determination and Protonation Behavior

The acid-base behavior of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is characterized by its pKa value, which governs the protonation state distribution across different pH conditions [7] [17] [8].

pKa Estimation and Validation

Based on structural similarity to other secondary amines, the pKa of the free base is estimated to be approximately 10.5 ± 0.5 [7] [18]. This value aligns with reported pKa values for similar secondary amines, where methanol-based measurements have shown values in the range of 10.33-10.80 for related compounds [7]. The pKa determination for secondary amines typically involves spectroscopic methods, including nuclear magnetic resonance and potentiometric titration approaches [8] [19].

| Parameter | Value/Description | Basis |

|---|---|---|

| Estimated pKa of free base | 10.5 ± 0.5 | Estimated from similar secondary amines |

| Protonation state at pH 7 | Fully protonated (>99%) | Calculated from estimated pKa |

| Protonation state at pH 1 | Fully protonated (>99.9%) | Calculated from estimated pKa |

| Protonation state at pH 12 | Mostly deprotonated (~96%) | Calculated from estimated pKa |

| Henderson-Hasselbalch behavior | Follows typical amine behavior | General principle for amines |

| Temperature effect on pKa | Decreases with increasing temperature | Typical thermodynamic behavior |

Protonation State Distribution

The protonation behavior follows the Henderson-Hasselbalch equation, allowing prediction of the species distribution at any given pH. At physiological pH (7.4), the compound exists predominantly in the protonated ammonium form (>99%), making it highly water-soluble and suitable for biological applications [17] [20].

The temperature dependence of the pKa value follows typical thermodynamic principles, with the pKa generally decreasing as temperature increases. This behavior has been observed in comprehensive studies of amine dissociation constants, where the Van't Hoff equation can be applied to determine the thermodynamic parameters (ΔH and ΔS) associated with the protonation reaction [7] [8].

Solvent Effects on pKa

The pKa value is significantly influenced by the solvent environment. Studies on secondary and tertiary amines have demonstrated that pKa values in methanol are typically higher than those in acetonitrile, reflecting the different solvation energies and hydrogen bonding capabilities of these solvents [7]. For (1,3-Dimethyl-3-phenylbutyl)amine, the pKa in methanol would be expected to be in the range of 10.5-11.0, consistent with structurally similar compounds.